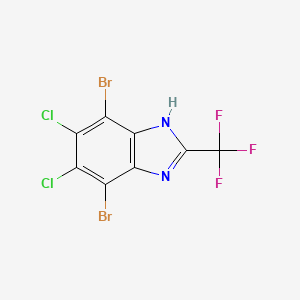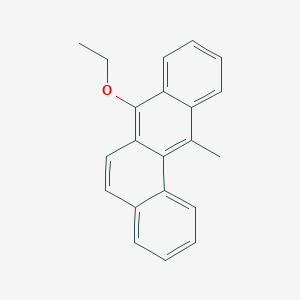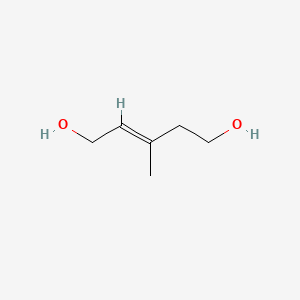
3-Methylpent-2-ene-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpent-2-ene-1,5-diol: is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.1583 g/mol . . This compound features a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fifth carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-2-ene-1,5-diol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3-methyl-1-pentene . The reaction proceeds as follows:
Hydroboration: 3-methyl-1-pentene reacts with in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using in the presence of to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form 3-methylpentane-1,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using as a catalyst.
Substitution: Reagents such as for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of 3-methylpent-2-en-1,5-dione.
Reduction: Formation of 3-methylpentane-1,5-diol.
Substitution: Formation of 3-methylpent-2-en-1,5-dichloride.
Applications De Recherche Scientifique
3-Methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylpent-2-ene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other biomolecules, affecting cellular pathways.
Comparaison Avec Des Composés Similaires
3-Methylpentane-1,5-diol: Lacks the double bond present in 3-Methylpent-2-ene-1,5-diol.
3-Methyl-2-pentene: Lacks the hydroxyl groups present in this compound.
2-Pentene-1,5-diol: Similar structure but without the methyl group at the third carbon.
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
29293-06-9 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(E)-3-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h2,7-8H,3-5H2,1H3/b6-2+ |
Clé InChI |
TWUDHDJKTHYMGY-QHHAFSJGSA-N |
SMILES isomérique |
C/C(=C\CO)/CCO |
SMILES canonique |
CC(=CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


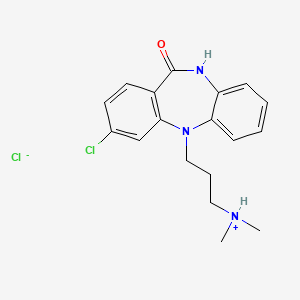
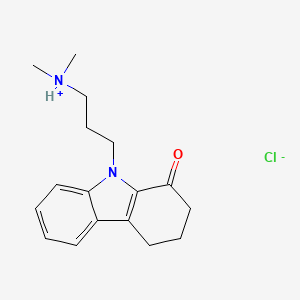

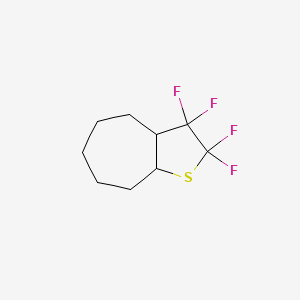
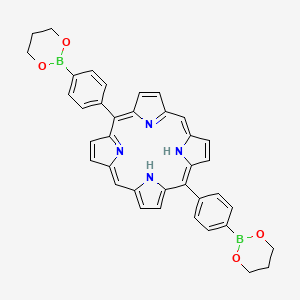
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
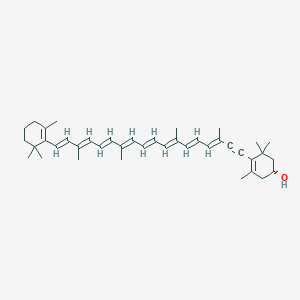
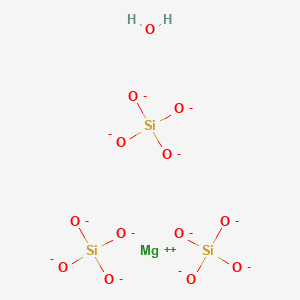

![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)


